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Compound of Interest

Compound Name: ML 315 hydrochloride

Cat. No.: B2741052 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets and

mechanism of action of ML315 hydrochloride. It is designed to furnish researchers, scientists,

and drug development professionals with the detailed information necessary to effectively

utilize this compound in their studies. This document summarizes key quantitative data,

outlines detailed experimental protocols, and visualizes the associated signaling pathways and

workflows.

Executive Summary
ML315 hydrochloride is a potent and selective inhibitor of the cdc2-like kinase (Clk) and dual-

specificity tyrosine-regulated kinase (DYRK) families. Primarily, it targets Clk1, Clk4, and Clk2,

which are crucial regulators of pre-mRNA splicing through the phosphorylation of

serine/arginine-rich (SR) proteins. While ML315 is a valuable tool for studying the roles of these

kinases in cellular processes, it is also important to note its relationship to a broader class of

compounds that have been shown to induce ferroptosis and exhibit RAS-selective lethality.

This guide will focus on the primary targets of ML315 while also providing context on these

related mechanisms of action.

Biological Targets and Quantitative Data
The primary biological targets of ML315 hydrochloride are members of the Clk and DYRK

kinase families. The inhibitory activity of ML315 has been quantified through in vitro kinase
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assays, with the half-maximal inhibitory concentration (IC50) values summarized in the tables

below.

Primary Kinase Targets of ML315 Hydrochloride
Target Kinase IC50 (nM)[1][2]

Clk1 68

Clk4 68

Clk2 231

Dyrk1A 282

Dyrk1B 1156

Off-Target Pharmacology of ML315
Pharmacological screening of ML315 against a broader panel of targets has revealed some off-

target activity at higher concentrations. The following table summarizes targets with greater

than 50% inhibition at a 10 µM concentration of ML315.

Target Species Concentration (µM) % Inhibition[3]

Adrenergic α2A Human 10 64

Dopamine Transporter

(DAT)
Human 10 78

Norepinephrine

Transporter (NET)
Human 10 59

Signaling Pathway
The primary signaling pathway influenced by ML315 hydrochloride is the regulation of pre-

mRNA splicing, a critical process for the maturation of messenger RNA (mRNA) from its

precursor form. The Clk kinases, particularly Clk1 and Clk4, play a pivotal role in this pathway

by phosphorylating serine/arginine-rich (SR) proteins.[4][5] These SR proteins are essential

splicing factors that, upon phosphorylation, are mobilized to the nascent pre-mRNA transcript
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where they guide the spliceosome to the correct splice sites.[4][6] Inhibition of Clk1 and Clk4 by

ML315 is expected to suppress the phosphorylation of SR proteins, thereby altering pre-mRNA

splicing patterns.[4][5][7]
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Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation

of ML315 hydrochloride's biological activity.

In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of ML315 against a

target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

Recombinant human kinase (e.g., Clk1, Clk4)

Kinase substrate (specific to the kinase)

ML315 hydrochloride

ATP

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
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Luminescence-based kinase assay kit (e.g., ADP-Glo™)

White, opaque 384-well assay plates

Plate reader capable of measuring luminescence

Procedure:

Prepare serial dilutions of ML315 hydrochloride in DMSO. A typical starting concentration is

10 mM.

Thaw the recombinant kinase and substrate on ice. Dilute the kinase to the desired

concentration in kinase buffer.

Prepare a substrate and ATP mixture in kinase buffer. The ATP concentration should be at or

near the Km value for the specific kinase.

In a 384-well plate, add 1 µL of the serially diluted ML315 or DMSO (for control wells).

Add 2 µL of the diluted kinase to each well.

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

Mix the plate gently and incubate at room temperature for 60 minutes.

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™

Reagent. Incubate for 40 minutes at room temperature.

Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal. Incubate for 30 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the percentage of inhibition for each concentration of ML315 relative to the DMSO

control and determine the IC50 value using non-linear regression analysis.
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Workflow for In Vitro Kinase Inhibition Assay
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Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to determine the effect of ML315 hydrochloride on the viability of a cell line of

interest.

Materials:

Cell line of interest

Complete cell culture medium

ML315 hydrochloride

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v)

glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

96-well clear flat-bottom tissue culture plates

Multi-well spectrophotometer (plate reader)

Procedure:

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere

overnight in a humidified incubator (37°C, 5% CO2).

Prepare serial dilutions of ML315 hydrochloride in complete cell culture medium.

Remove the medium from the cells and replace it with the medium containing the different

concentrations of ML315. Include wells with medium only (no cells) for background control

and wells with cells treated with vehicle (e.g., DMSO) as a negative control.

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

After the incubation period, add 10 µL of MTT solution to each well.

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
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Add 100 µL of the solubilization solution to each well.

Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization of the

formazan crystals.

Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well

spectrophotometer.

Calculate the percentage of cell viability for each concentration of ML315 relative to the

vehicle-treated control cells and determine the IC50 value using non-linear regression

analysis.[1][2][8]

Conclusion
ML315 hydrochloride is a valuable chemical probe for the investigation of cdc2-like kinases

(Clk1, Clk4, and Clk2) and DYRK kinases (Dyrk1A and Dyrk1B). Its primary mechanism of

action involves the inhibition of these kinases, leading to the modulation of pre-mRNA splicing

through altered phosphorylation of SR proteins. The quantitative data and detailed

experimental protocols provided in this guide offer a solid foundation for researchers to design

and execute experiments aimed at further elucidating the biological roles of these kinases in

health and disease. While related compounds have been shown to induce ferroptosis and

exhibit RAS-selective lethality, the primary and well-characterized targets of ML315 are the Clk

and DYRK kinases. Future research may further explore any potential overlap in the

downstream effects of these distinct mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK153503/table/ml315.t4/
https://www.ncbi.nlm.nih.gov/books/NBK153503/table/ml315.t4/
https://www.ncbi.nlm.nih.gov/books/NBK153503/table/ml315.t4/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3664191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3664191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3664191/
https://www.ncbi.nlm.nih.gov/books/NBK153503/
https://www.ncbi.nlm.nih.gov/books/NBK153503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6349114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6349114/
https://pubmed.ncbi.nlm.nih.gov/39344395/
https://pubmed.ncbi.nlm.nih.gov/39344395/
https://pubmed.ncbi.nlm.nih.gov/39344395/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859577/
https://www.benchchem.com/product/b2741052#investigating-the-biological-targets-of-ml-315-hydrochloride
https://www.benchchem.com/product/b2741052#investigating-the-biological-targets-of-ml-315-hydrochloride
https://www.benchchem.com/product/b2741052#investigating-the-biological-targets-of-ml-315-hydrochloride
https://www.benchchem.com/product/b2741052#investigating-the-biological-targets-of-ml-315-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2741052?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2741052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2741052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

